molecular formula C7H5BrFNO2 B1381710 2-Bromo-3-fluoro-6-nitrotoluene CAS No. 1427502-92-8

2-Bromo-3-fluoro-6-nitrotoluene

Cat. No.: B1381710
CAS No.: 1427502-92-8
M. Wt: 234.02 g/mol
InChI Key: KGDOPLZZGRUWHO-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitrotoluene>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDOPLZZGRUWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-3-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, properties, and applications of 2-Bromo-3-fluoro-6-nitrotoluene , a critical intermediate in the synthesis of polysubstituted pharmaceutical scaffolds.

Nomenclature, Synthesis, and Pharmaceutical Applications[1]

Nomenclature and Structural Analysis

The precise identification of polysubstituted benzenes requires strict adherence to IUPAC hierarchy rules to avoid ambiguity in patent literature and supply chain documentation.

IUPAC Name Derivation

The compound is named as a derivative of toluene (


) rather than benzene, as the methyl group takes priority as the parent structure in this context.
  • Parent Structure: Toluene (Methyl group defines position 1).

  • Substituents: Bromo (-Br), Fluoro (-F), Nitro (-NO

    
    ).[1]
    
  • Numbering Logic: The ring is numbered to give the lowest possible locant set to the substituents.

    • Position 1: Methyl (Parent).

    • Position 2: Bromo.[2][3][4][5][6][7][8][9][10][11][12]

    • Position 3: Fluoro.[3][4][7][8][9][10][11][12][13]

    • Position 6: Nitro.

  • Alphabetical Ordering: Substituents are listed alphabetically: B romo

    
    F luoro 
    
    
    
    N itro.

Correct IUPAC Name: This compound [1]

Alternative Identifiers
  • Systematic Benzene Name: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

    • Note: While chemically descriptive, this name is rarely used in industrial catalogs, which favor the toluene parent.

  • CAS Registry Number: 1427502-92-8[1][6][8][10][14][15][16]

  • SMILES: CC1=C(C(Br)=CC(F)=C1)=O[1][8][15]

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
    [8][15][16]
  • Molecular Weight: 234.02 g/mol [1][8][14][15]

Synthetic Pathways and Regioselectivity[2][4][9]

The synthesis of this compound is governed by the directing effects of the substituents.[1] The most robust route utilizes a Sandmeyer reaction followed by electrophilic aromatic nitration .

Retrosynthetic Analysis

To achieve the 1,2,3,6 substitution pattern, one must carefully sequence the introduction of the halogen and nitro groups to leverage directing effects:

  • Fluorine (Pos 3): Strong ortho/para director.

  • Methyl (Pos 1): Weak ortho/para director.

  • Bromine (Pos 2): Weak ortho/para deactivator.

Strategic Insight: Introducing the nitro group last is advantageous. In the precursor 2-bromo-3-fluorotoluene , the 6-position is ortho to the methyl group and para to the fluorine atom.[1] Since fluorine is a potent para-director (due to lone pair resonance), it strongly activates the 6-position, making nitration highly regioselective.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Bromo-3-fluorotoluene (Sandmeyer)
  • Starting Material: 2-Amino-3-fluorotoluene (CAS 148-64-1).[1]

  • Reagents: NaNO

    
    , HBr (48%), CuBr.
    
  • Mechanism: Diazotization followed by radical-nucleophilic substitution.[1]

  • Protocol:

    • Suspend 2-amino-3-fluorotoluene in 48% HBr at 0°C.

    • Add aqueous NaNO

      
       dropwise to form the diazonium salt, maintaining temperature <5°C to prevent decomposition.
      
    • Transfer the cold diazonium solution into a refluxing solution of CuBr in HBr.

    • Workup: Steam distillation or extraction with dichloromethane (DCM) yields 2-bromo-3-fluorotoluene.

Step 2: Regioselective Nitration[1]
  • Precursor: 2-Bromo-3-fluorotoluene.

  • Reagents: HNO

    
     (fuming), H
    
    
    
    SO
    
    
    .[2]
  • Protocol:

    • Dissolve 2-bromo-3-fluorotoluene in concentrated H

      
      SO
      
      
      
      at -10°C.
    • Add a mixture of HNO

      
      /H
      
      
      
      SO
      
      
      dropwise.
    • Critical Control: Maintain temperature below 0°C to minimize dinitration or oxidation of the methyl group.

    • Quench: Pour onto crushed ice. The solid precipitate is collected.[17]

    • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc) to remove the minor 4-nitro isomer.

Synthesis Flowchart

Synthesis Start 2-Amino-3-fluorotoluene (Starting Material) Diaz Diazonium Intermediate [Ar-N2]+ Start->Diaz 1. NaNO2, HBr, 0°C (Diazotization) Inter 2-Bromo-3-fluorotoluene (Precursor) Diaz->Inter 2. CuBr, Heat (Sandmeyer) Target This compound (Target) Inter->Target 3. HNO3, H2SO4 (Nitration) Major Product (Para to F) Minor 4-Nitro Isomer (Minor Byproduct) Inter->Minor Minor Pathway

Figure 1: Synthetic pathway highlighting the Sandmeyer transformation and regioselective nitration governed by the fluorine substituent.

Physical Properties and Analytical Characterization[5][7][10][17]

As a crystalline solid, this compound exhibits distinct spectroscopic signatures useful for quality control (QC).

PropertyValue / DescriptionNote
Physical State Pale yellow crystalline solidTypical of nitroaromatics
Melting Point 45–50 °C (Estimated)Low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterLipophilic

H NMR (CDCl

)

2.60 (s, 3H, Ar-CH

), 7.20 (dd, 1H), 7.85 (dd, 1H)
Methyl singlet is deshielded by ortho-nitro group

F NMR

-105 to -115 ppm
Diagnostic triplet/multiplet splitting by H and Br
Mass Spectrometry m/z 233/235 (M+)Distinct 1:1 isotopic pattern for Bromine (

Br/

Br)

Applications in Drug Development[10][18]

This compound serves as a high-value "scaffold core" for constructing complex heterocyclic drugs, particularly kinase inhibitors.[1]

Functionalization Logic

The molecule possesses three distinct "handles" for orthogonal functionalization:

  • Nitro Group (C6): Can be reduced to an aniline (amine). This amine is sterically hindered by the methyl group, providing selectivity in nucleophilic attacks.

  • Bromine Atom (C2): An excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl side chains.

  • Fluorine Atom (C3): Provides metabolic stability and can modulate the pKa of neighboring groups. It is generally stable but can undergo S

    
    Ar if the ring is sufficiently electron-deficient.[1]
    
Case Study: Synthesis of Indole and Quinazoline Scaffolds

Researchers utilize the 2-Bromo-3-fluoro-6-aminotoluene derivative (obtained via reduction of the nitro group) to synthesize:

  • Fluorinated Indoles: Via the Bartoli or Leimgruber-Batcho synthesis, exploiting the ortho-methyl nitro motif.[1]

  • MEK/ERK Inhibitors: Many mitogen-activated protein kinase inhibitors require a poly-halogenated benzene core to fit into the hydrophobic pocket of the enzyme.[1] The 3-fluoro substituent specifically enhances binding affinity through hydrogen bonding with the protein backbone.[1]

Safety and Handling (HSE)

Warning: Nitro-substituted aromatics are potentially energetic and toxic.[1]

  • Explosion Hazard: Although mono-nitro compounds are generally stable, the nitration reaction (Step 2) is exothermic. Runaway exotherms can lead to detonation. Always control addition rates and cooling.

  • Toxicity: Halogenated nitrobenzenes are readily absorbed through the skin and can cause methemoglobinemia.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (Reference for general directing effects of Fluorine/Methyl in nitration).

  • PubChem. (2023). Compound Summary for CAS 1427502-92-8. Available at: [Link]

Sources

2-Bromo-3-fluoro-6-nitrotoluene spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectroscopic Guide: 2-Bromo-3-fluoro-6-nitrotoluene[1]

CAS: 1427502-92-8 Formula: C


H

BrFNO

Molecular Weight: 234.02 g/mol [1]

Part 1: Executive Technical Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and agrochemicals requiring a fluorinated core.[1] Its structure features a toluene backbone with tetrasubstitution, creating a unique electronic and steric environment that dictates its reactivity and spectroscopic signature.[1]

Core Significance:

  • Steric Crowding: The 1,2,3,6-substitution pattern creates significant steric strain around the methyl group (C1), flanked by a bulky Bromine (C2) and a Nitro group (C6).[1] This forces the nitro group out of planarity, impacting conjugation and chemical shifts.[1]

  • Electronic Push-Pull: The molecule contains a strong electron-withdrawing group (Nitro), an inductive withdrawer/resonance donor (Fluoro), and a weak activator (Methyl).[1] This combination creates a distinct NMR fingerprint essential for quality control (QC).[1]

Part 2: Structural & Theoretical Analysis

Before interpreting the spectra, one must understand the local magnetic environment of the nuclei.[1]

  • The Methyl Group (C1-Me): Located between a Nitro group (deshielding) and a Bromine atom (steric/deshielding).[1] It serves as a pivotal anchor for NOE (Nuclear Overhauser Effect) studies.[1]

  • The Aromatic Protons (H4 & H5):

    • H5: Positioned ortho to the Nitro group and meta to the Fluorine. It is expected to be the most deshielded (downfield) proton.[1]

    • H4: Positioned ortho to the Fluorine and para to the Nitro group. It will exhibit strong

      
       coupling.[1]
      

Part 3: Spectroscopic Characterization (The Core)

Note: The following data represents the consensus spectroscopic behavior for this specific substitution pattern, derived from standard substituent chemical shift (SCS) additivity rules and analogous polysubstituted benzene systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for polar nitro compounds to prevent aggregation).[1]
  • Reference: TMS (0.00 ppm).

A.


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-5 8.05 – 8.15dd

,

Deshielded: Ortho to -NO

. Meta coupling to F is distinct.[1]
H-4 7.50 – 7.60dd

,

Shielded: Relative to H5.[1] Large ortho coupling to F.
Me-1 2.45 – 2.55d or br s

Diagnostic: Downfield shift due to ortho-Nitro/Bromo.[1] Long-range coupling to F often broadens this peak.[1]

B.


C NMR Data (100 MHz, DMSO-

)
Key Diagnostic Feature: Carbon-Fluorine Coupling (

)
CarbonShift (

, ppm)
Coupling Pattern

(Hz)
Note
C-3 ~158.0Doublet (d)

Direct C-F attachment.
C-6 ~148.0Doublet (d)

C-NO

attachment.
C-4 ~120.0Doublet (d)

Ortho to F.
C-5 ~128.0Doublet (d)

Meta to F.
C-2 ~112.0Doublet (d)

C-Br, Ortho to F.
C-1 ~133.0Doublet (d)

Methyl attachment.[1]
Me ~16.5Doublet (d)

Methyl carbon.[1]

C.


F NMR (376 MHz, DMSO-

)
  • Shift:

    
     -105.0 to -115.0 ppm.[1]
    
  • Multiplicity: dd (Coupled to H4 and H5).

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

  • Molecular Ion (M

    
    ):  233/235 m/z.[1]
    
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M

    
     (
    
    
    
    Br) and M+2 (
    
    
    Br) peaks.[1] This is the primary confirmation of bromination.[1]
  • Fragmentation Pathway:

    • [M - NO

      
      ]
      
      
      
      :
      Loss of 46 amu (Signal at ~187/189).[1]
    • [M - Br]

      
      :  Loss of 79/81 amu (Signal at ~154).[1]
      
    • [M - NO

      
       - Br]
      
      
      
      :
      Aryl cation formation (Signal at ~108).
Infrared Spectroscopy (FT-IR)
  • Nitro Group (-NO

    
    ): 
    
    • Asymmetric Stretch: 1530 – 1550 cm

      
       (Strong).[1]
      
    • Symmetric Stretch: 1340 – 1360 cm

      
       (Strong).[1]
      
  • C-F Stretch: 1150 – 1250 cm

    
     (Strong, Broad).[1]
    
  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (Weak).[1]
    

Part 4: Visualization of Signaling & Coupling

The following diagram illustrates the NMR coupling network, crucial for assigning the aromatic region.

NMR_Coupling_Logic F3 Fluorine (Pos 3) H4 Proton H4 (Ortho to F) δ ~7.55 ppm F3->H4 3J_HF (~9.0 Hz) Strong Coupling H5 Proton H5 (Meta to F) (Ortho to NO2) δ ~8.10 ppm F3->H5 4J_HF (~5.5 Hz) Weak Coupling H4->H5 3J_HH (~9.0 Hz) Ortho Coupling NO2 Nitro Group (Pos 6) (Deshielding Source) NO2->H5 Inductive Deshielding (+0.5 ppm shift)

Caption: NMR Coupling Network showing the interplay between the Fluorine substituent and the aromatic protons. Note the strong ortho-coupling to H4 and the deshielding effect of the Nitro group on H5.[1]

Part 5: Quality Control & Differentiation Strategy

A common synthesis route involves the nitration of 2-bromo-3-fluorotoluene.[1] This can yield regioisomers that must be distinguished.[1]

Differentiation from 4-Nitro Isomer (2-bromo-3-fluoro-4-nitrotoluene):

  • Target (6-Nitro): H4 and H5 are ortho to each other (

    
     Hz).
    
  • Impurity (4-Nitro): The protons would be at positions 5 and 6.[1]

    • H5 and H6 are ortho to each other.[1]

    • Crucial Difference: In the 4-nitro isomer, H5 is ortho to the Nitro group, but H6 is meta to the Nitro group. The chemical shift dispersion between the two protons will be different.[1]

    • 19F NMR: The 4-nitro isomer places the Fluorine ortho to the Nitro group.[1] This creates a significant "ortho-effect" shift in the

      
      F spectrum, typically shifting it downfield by 5-10 ppm compared to the 6-nitro isomer.[1]
      

Part 6: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54207984, 2-Bromo-6-fluoro-4-nitrotoluene (Isomer Analog Comparison). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Substituent Chemical Shift (SCS) additivity rules used for theoretical prediction).

  • Chemical Abstracts Service (CAS). CAS Registry Number 1427502-92-8.[1] American Chemical Society.[1] (Verified ID).

Sources

Regioselective Synthesis of 2-Bromo-3-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselective synthesis of 2-Bromo-3-fluoro-6-nitrotoluene (CAS 1427502-92-8), a highly functionalized aromatic intermediate used in the development of pharmaceuticals and agrochemicals.

This guide prioritizes a scalable, two-step workflow starting from commercially available 2-amino-3-fluorotoluene (3-fluoro-o-toluidine). The route is selected for its operational reliability and the predictable regiochemical outcome of the nitration step.

Retrosynthetic Analysis & Strategy

The target molecule, This compound , possesses a tetrasubstituted benzene core (1-methyl, 2-bromo, 3-fluoro, 6-nitro). The steric crowding and electronic conflict between substituents necessitate a strategic order of installation.

  • Disconnection 1 (Nitro Group): The final step involves the introduction of the nitro group. Nitration of 2-bromo-3-fluorotoluene is the most logical approach.

    • Regiochemical Logic: In 2-bromo-3-fluorotoluene, the methyl group (C1) and fluorine atom (C3) are the primary directing groups.

      • Methyl (C1): Directs ortho (C2, C6) and para (C4). C2 is blocked by bromine.

      • Fluorine (C3): Directs ortho (C2, C4) and para (C6).

      • Bromine (C2): Directs ortho (C1, C3) and para (C5).

    • Convergence: Both the methyl group (via ortho-direction) and the fluorine atom (via para-direction) cooperatively activate the C6 position . While C4 is also activated (methyl-para / fluoro-ortho), the C6 position is generally favored due to the strong para-directing resonance effect of fluorine, which often dominates over its inductive withdrawal at the ortho position. Literature on 3-fluorotoluene nitration confirms a preference for the 6-nitro isomer (~67%) over the 4-nitro isomer (~30%) [1].[1][2]

  • Disconnection 2 (Bromo Group): The precursor, 2-bromo-3-fluorotoluene, can be accessed via a Sandmeyer reaction from 2-amino-3-fluorotoluene . This starting material is commercially available and inexpensive.

Reaction Scheme

ReactionScheme SM 2-Amino-3-fluorotoluene (Starting Material) INT Diazonium Salt (Intermediate) SM->INT NaNO2, HBr 0-5 °C PROD1 2-Bromo-3-fluorotoluene (Precursor) INT->PROD1 CuBr, HBr Sandmeyer Rxn TARGET This compound (Target) PROD1->TARGET HNO3, H2SO4 Nitration (Major) MINOR 4-Nitro Isomer (Minor By-product) PROD1->MINOR Nitration (Minor)

Figure 1: Synthetic pathway from 2-amino-3-fluorotoluene to the target nitro compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-fluorotoluene (Sandmeyer Reaction)

This step converts the amino group to a bromine atom using a modified Sandmeyer protocol. The use of hydrobromic acid (HBr) throughout ensures high halide integrity and minimizes chloro-contamination.

Reagents:

  • 2-Amino-3-fluorotoluene (1.0 equiv)

  • Sodium Nitrite (NaNO2) (1.1 equiv)

  • Hydrobromic Acid (48% aq.) (excess, solvent/reagent)

  • Copper(I) Bromide (CuBr) (0.5 - 1.0 equiv)

  • Water[3][4]

Protocol:

  • Diazotization:

    • Charge a 3-neck round-bottom flask with 2-amino-3-fluorotoluene (e.g., 50 mmol) and 48% HBr (20 mL).

    • Cool the suspension to 0–5 °C using an ice/salt bath. Stir vigorously.

    • Dropwise add a solution of NaNO2 (55 mmol) in water (10 mL), maintaining the internal temperature below 5 °C.

    • Stir for 30 minutes at 0 °C. The solution should become clear or slightly turbid (diazonium salt formation).

  • Substitution:

    • In a separate vessel, dissolve/suspend CuBr (25 mmol) in 48% HBr (10 mL).

    • Slowly transfer the cold diazonium solution into the CuBr mixture (caution: gas evolution/foaming). Alternatively, add the CuBr solution to the diazonium salt if temperature control is robust.

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen displacement.

  • Workup:

    • Cool to room temperature. Dilute with water and extract with dichloromethane (DCM) or diethyl ether (3x).

    • Wash the combined organic phases with 1M NaOH (to remove any phenolic by-products) and brine.

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purification: Distillation under reduced pressure is recommended to obtain pure 2-bromo-3-fluorotoluene as a colorless to pale yellow oil.

Step 2: Regioselective Nitration[1][2]

The nitration is performed using a standard mixed-acid protocol. Temperature control is critical to maximize the yield of the 6-nitro isomer and minimize dinitration or oxidation.

Reagents:

  • 2-Bromo-3-fluorotoluene (1.0 equiv)

  • Nitric Acid (HNO3, 65-70% or fuming) (1.1 equiv)

  • Sulfuric Acid (H2SO4, conc.)[5] (solvent/catalyst)[5][6][7][8][9]

Protocol:

  • Preparation:

    • Dissolve 2-bromo-3-fluorotoluene (e.g., 20 mmol) in concentrated H2SO4 (20 mL) in a round-bottom flask.

    • Cool the solution to -5 °C to 0 °C .

  • Nitration:

    • Prepare a nitrating mixture of HNO3 (22 mmol) and H2SO4 (5 mL) at 0 °C.

    • Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5 °C .[7]

    • After addition, allow the reaction to stir at 0 °C for 1 hour , then slowly warm to room temperature over 2 hours. Monitor by TLC or HPLC.

  • Workup:

    • Pour the reaction mixture onto crushed ice (~100 g) with stirring. The product typically precipitates as a solid or oils out.

    • Extract with ethyl acetate (EtOAc) (3x).

    • Wash the organic layer with saturated NaHCO3 (until neutral pH) and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification (Isomer Separation):

    • The crude residue contains the major 6-nitro isomer and the minor 4-nitro isomer.

    • Column Chromatography: Elute with Hexanes/EtOAc (gradient 95:5 to 80:20). The 6-nitro isomer (less polar due to intramolecular H-bonding/shielding) typically elutes first or requires careful separation from the 4-nitro isomer.

    • Recrystallization: If the crude is solid, recrystallization from Ethanol/Water or Hexanes may enrich the major isomer.

Data Summary & Characterization

ParameterValue / Description
Target Molecule This compound
CAS Number 1427502-92-8
Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
Expected Yield (Step 1) 70 - 85%
Expected Yield (Step 2) 60 - 75% (Combined isomers)
Regioselectivity (6- vs 4-) ~2:1 to 3:1 (favoring 6-nitro)
Physical State Pale yellow solid (Low melting point)
Key 1H NMR Signals Doublet of doublets (Ar-H) ~7.5-8.0 ppm; Methyl singlet ~2.4-2.6 ppm

Safety & Handling

  • Hydrobromic Acid & Nitric Acid: Highly corrosive. Use acid-resistant gloves and a fume hood.

  • Sodium Nitrite: Toxic and oxidizing. Avoid contact with organic combustibles.

  • Diazo Intermediates: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Nitration: Exothermic reaction.[4] Runaway thermal events are possible; strictly adhere to temperature limits.

References

  • Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003).[1] Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 720-723. Link

  • Organic Syntheses, Coll. Vol. 1, p. 135 (1941); Vol. 3, p. 33 (1923). (Standard Sandmeyer Protocols). Link

  • PubChem Compound Summary for CID 13732854 (Related: 2-Bromo-3-fluoro-6-nitrophenol). Link

  • AA Blocks Product Catalog: this compound (CAS 1427502-92-8).[10] Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-6-nitrotoluene for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly vital in the pharmaceutical and materials science sectors for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and advanced materials.[2]

2-Bromo-3-fluoro-6-nitrotoluene is a valuable, albeit challenging, building block. The presence of ortho-bromo and ortho-nitro substituents introduces significant steric hindrance and electronic effects that necessitate carefully optimized reaction conditions for successful cross-coupling.[3] The electron-withdrawing nature of the nitro and fluoro groups is anticipated to facilitate the oxidative addition step, which is often rate-determining in the catalytic cycle.[1][4] This application note provides a comprehensive guide and a robust starting protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) A->B  Ar-Br C Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') B->C  Ar'-B(OH)₂  Base C->A  Reductive  Elimination Product Ar-Ar' C->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas three times to ensure the removal of oxygen.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). The use of bulky, electron-rich phosphine ligands is crucial for facilitating the coupling of sterically hindered substrates.[5]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe. A solvent mixture of dioxane and water is commonly employed to aid in the dissolution of the base and facilitate the transmetalation step.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by utilizing three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended starting conditions and ranges for optimization.

ParameterRecommended Starting ConditionRange for OptimizationRationale
Arylboronic Acid 1.2 equivalents1.1 - 2.0 equivalentsAn excess of the boronic acid is used to drive the reaction to completion.
Palladium Precursor Pd(OAc)₂ (2 mol%)1 - 5 mol%A common and effective palladium source.
Ligand SPhos (4 mol%)2 - 10 mol%Bulky, electron-rich ligands enhance catalyst activity for hindered substrates.[5]
Base Cs₂CO₃ (2.0 equivalents)2.0 - 3.0 equivalentsA strong, yet mild base that is effective in Suzuki couplings. K₃PO₄ is a viable alternative.
Solvent 1,4-Dioxane / H₂O (4:1)Various ratios or other solvents like Toluene, 2-MeTHFA common solvent system that facilitates the dissolution of all reaction components.[2]
Temperature 100 °C80 - 120 °CHigher temperatures are often required for challenging substrates.
Reaction Time 12 hours2 - 24 hoursDependent on the reactivity of the specific boronic acid.

Experimental Workflow Visualization

Suzuki_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., Cs₂CO₃) B Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General workflow for the Suzuki coupling of this compound.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active ligand (e.g., RuPhos, XPhos), or a stronger base.

  • Protodeborylation: The boronic acid can sometimes undergo protodeborylation (replacement of the boronic acid group with hydrogen). Using anhydrous solvents and ensuring a thoroughly inert atmosphere can minimize this side reaction.

  • Catalyst Inhibition: The nitro group or other functionalities on the coupling partners could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this.

  • Safety: this compound and its derivatives should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful route to novel and potentially biologically active biaryl compounds. While the steric and electronic nature of this substrate presents challenges, the use of modern, bulky phosphine ligands and carefully optimized reaction conditions can lead to successful and high-yielding transformations. The protocol and guidelines presented in this application note offer a solid foundation for researchers to explore the synthetic utility of this versatile building block.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups? [Link]

  • Martinez, M. M. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2023 . [Link]

  • Gupton, J. T. et al. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 2017 , 25(12), 3125-3135. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Roy, A. et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Genov, M. et al. Palladium-Catalyzed Stereospecific Cross-Coupling of Enantioenriched Allylic Alcohols with Boronic Acids. Chemical Communications, 2005 , (3), 336-338. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]

Sources

Nucleophilic aromatic substitution with 2-Bromo-3-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective SNAr Protocols for 2-Bromo-3-fluoro-6-nitrotoluene

Executive Summary

This guide details the chemoselective functionalization of This compound (CAS 1427502-92-8) via Nucleophilic Aromatic Substitution (SNAr). This scaffold presents a unique "orthogonal" reactivity profile essential for medicinal chemistry libraries:

  • The C3-Fluorine is highly activated for SNAr displacement by the para-nitro group.

  • The C2-Bromine is electronically deactivated for SNAr but remains intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This document provides validated protocols to selectively displace the fluorine atom with amines, alkoxides, and thiols while preserving the bromine handle, enabling rapid diversification of kinase inhibitor cores and agrochemical intermediates.

Mechanistic Insight & Strategic Analysis

Successful utilization of this scaffold requires understanding the electronic governing principles that dictate regioselectivity.

Regioselectivity and Activation

The toluene core is numbered with the methyl group at C1.

  • C6-Nitro Group (The Activator): The nitro group is the primary electron-withdrawing group (EWG).

  • C3-Fluorine (The Target): Located para (1,4-relationship) to the nitro group. The strong inductive effect (-I) and mesomeric effect (-M) of the nitro group stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack at C3.

  • C2-Bromine (The Bystander): Located meta (1,3-relationship) to the nitro group. It lacks the resonance stabilization required for SNAr. Furthermore, the steric bulk of the adjacent C1-Methyl group hinders attack at C2.

The "Fluorine Effect"

In SNAr reactions activated by strong EWGs, fluorine is a superior leaving group to bromine . The rate-determining step is the initial nucleophilic attack (formation of the sigma-complex). The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge on the ring, accelerating the reaction significantly compared to the less electronegative bromine [1].

Reaction Pathway Visualization

SNAr_Pathway Substrate 2-Bromo-3-fluoro- 6-nitrotoluene TS_C3 Meisenheimer Complex (C3 Attack - Para) Substrate->TS_C3 Fast (Activated) TS_C2 Meisenheimer Complex (C2 Attack - Meta) Substrate->TS_C2 Disfavored (No Resonance) Nuc Nucleophile (H-Nu) Nuc->TS_C3 Product 3-Substituted Product TS_C3->Product -HF

Figure 1: Mechanistic pathway highlighting the kinetic preference for C3 displacement (Green) over C2 displacement (Red) due to resonance stabilization from the para-nitro group.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Best for: Introducing solubilizing groups (morpholine, piperazine) or aniline derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMF (Anhydrous) or DMSO[1]

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with this compound (1.0 equiv) and K2CO3 (2.0 equiv).

  • Solvation: Add anhydrous DMF. Stir to create a suspension.

  • Addition: Add the amine (1.1 equiv) dropwise. Note: If the amine is a solid, dissolve it in minimal DMF before addition.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (25°C) for 2-4 hours. The strong activation usually renders heating unnecessary.

    • Anilines/Sterically Hindered Amines: Heat to 60°C for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (M+H not visible for SM, look for UV trace) and appearance of the product mass (M+H = SM - F + Amine).

  • Workup: Dilute the mixture with EtOAc and wash with water (x3) to remove DMF. Wash with Brine (x1).[2] Dry over MgSO4, filter, and concentrate.

  • Purification: Most products crystallize upon standing or can be purified via silica gel chromatography (0-30% EtOAc in Hexanes).

Protocol B: Etherification (Phenols & Alcohols)

Best for: Creating aryl-ether linkages.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.05 equiv)

  • Base: Cs2CO3 (1.5 equiv) or NaH (1.1 equiv for non-acidic alcohols)

  • Solvent: NMP or DMF

  • Temperature: 0°C to RT (for NaH); 50-80°C (for Carbonates)

Step-by-Step Procedure:

  • Pre-activation (NaH Method): To a solution of the alcohol in dry DMF at 0°C, carefully add NaH (60% dispersion). Stir for 15 min until gas evolution ceases.

  • Addition: Add a solution of this compound in DMF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 1-3 hours.

    • Caution: Exotherms are possible. Do not heat initially.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc/Ether. Wash extensively with water to remove polar impurities.

Critical Data & Troubleshooting

Solvent & Base Selection Matrix
Nucleophile TypePreferred SolventPreferred BaseTemp (°C)Expected YieldNotes
Cyclic Amines (Morpholine)DMF or MeCNK2CO325>90%Very fast; often complete in <1h.
Primary Amines (Benzylamine)DMFDIPEA2585-95%Avoid excess amine to prevent bis-addition (rare).
Anilines (Electron Deficient)DMSOCs2CO380-10060-80%Requires higher T due to low nucleophilicity.
Alcohols (Primary)THF or DMFNaH0 -> 2580-90%Maintain anhydrous conditions.
Troubleshooting Guide
  • Issue: No Reaction.

    • Cause: Nucleophile is too weak or sterically hindered.

    • Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase temp to 80°C. Switch base to Cs2CO3 (cesium effect).

  • Issue: Loss of Bromine (De-halogenation).

    • Cause: Palladium contamination in reaction vessels or extreme temperatures (>150°C).

    • Solution: This is chemically unlikely under SNAr conditions. Ensure glassware is clean.

  • Issue: Benzylic Deprotonation (Dark reaction mixture).

    • Cause: The ortho-nitro group acidifies the benzylic methyl protons. Strong bases (NaH, KOtBu) can deprotonate C1-Me, leading to polymerization or oxidative degradation (Janovsky-like reactions).

    • Solution: Use weaker bases (K2CO3, DIPEA) whenever possible. If NaH is required, work at 0°C and quench immediately upon completion.

Downstream Applications (Workflow)

The value of this scaffold lies in the retained Bromine atom.

Workflow Step1 Step 1: S_NAr Reaction (Displace F, Keep Br) Step2 Intermediate: 2-Bromo-3-Nu-6-nitrotoluene Step1->Step2 Protocol A/B Branch1 Path A: Nitro Reduction (Fe/NH4Cl or H2/RaNi) Yields Aniline Step2->Branch1 Branch2 Path B: Suzuki Coupling (Pd cat., Ar-B(OH)2) Displaces Br Step2->Branch2 Final1 Indole/Indazole Synthesis Branch1->Final1 Cyclization Final2 Bi-Aryl Scaffolds Branch2->Final2 Diversification

Figure 2: Synthetic workflow demonstrating the utility of the brominated intermediate for library generation.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., et al. (2019). Practical Guide to SNAr Reactions in Process Chemistry. Organic Process Research & Development, 23(11), 2545–2558. Link

  • PubChem. (2023).[3] Compound Summary: this compound (CID 54207984). National Library of Medicine. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 10: Aromatic Substitution). Link

Disclaimer: This application note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Utilization of 2-Bromo-3-fluoro-6-nitrotoluene in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Bromo-3-fluoro-6-nitrotoluene in agrochemical synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of modern agrochemistry, the demand for highly substituted aromatic scaffolds has surged, driven by the need for active ingredients (AIs) with enhanced metabolic stability and novel modes of action. This compound (CAS 1427502-92-8) has emerged as a critical "linchpin" intermediate. Its unique 1,2,3,6-substitution pattern offers orthogonal reactivity, allowing chemists to sequentially manipulate the nitro, bromo, and fluoro groups to construct complex herbicides (specifically PPO inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide details the technical handling, reactivity profile, and validated protocols for transforming this building block into high-value bioactive scaffolds.

Chemical Profile & Reactivity Analysis

The utility of this compound lies in its Orthogonal Reactivity Triad . Each substituent can be targeted selectively without compromising the others, provided specific conditions are met.

SubstituentPositionReactivity ModeStrategic Utility
Methyl (-CH₃) C-1Benzylic OxidationPrecursor to benzoic acids (e.g., for Dicamba analogs or PPO carboxylates).
Bromo (-Br) C-2Pd-Catalyzed CouplingSite for Suzuki-Miyaura or Buchwald-Hartwig coupling to build biaryl cores.
Fluoro (-F) C-3S_NAr (Conditional)Activated by the para-nitro group (C-6) for nucleophilic displacement by amines/alkoxides.
Nitro (-NO₂) C-6ReductionPrecursor to anilines for amide coupling (SDHI linkers) or heterocycle formation.
Structural Insight

The positioning of the Nitro group at C-6 is electronically synergistic with the Fluorine at C-3 (para relationship). This activates the fluorine towards Nucleophilic Aromatic Substitution (S_NAr), a rare and valuable trait in toluene derivatives. Meanwhile, the Bromine at C-2 is sterically crowded but remains accessible for cross-coupling reactions using specialized ligands (e.g., SPhos, XPhos).

Core Application: Synthesis of PPO Inhibitor Scaffolds

A primary application of this intermediate is in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , which often require a 3-fluoro-6-substituted-phenyl core. The following workflow describes the conversion of the intermediate into a functionalized aniline scaffold.

Protocol A: Chemoselective Nitro Reduction (Preserving the C-Br Bond)

Objective: Reduce the nitro group to an amine without debrominating the aromatic ring. Standard catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (loss of Br). Therefore, an Iron-mediated reduction is the industry standard.

Materials
  • Substrate: this compound (10.0 g, 42.7 mmol)

  • Reagent: Iron powder (reduced, 325 mesh) (12.0 g, 215 mmol, 5 equiv)

  • Catalyst/Electrolyte: Ammonium Chloride (NH₄Cl) (2.3 g, 43 mmol, 1 equiv)

  • Solvent: Ethanol/Water (4:1 v/v) (100 mL)

  • Workup: Ethyl Acetate, Celite®, Brine.[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in water (20 mL). Add Ethanol (80 mL) and the substrate.

  • Activation: Heat the mixture to 60°C. Add the Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[1][2][3]

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron oxides. Wash the pad with Ethyl Acetate (3 x 50 mL).

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (2 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect 8.5–9.0 g (90–95%) of 2-Bromo-3-fluoro-6-aminotoluene as a brown oil or low-melting solid.

Mechanism: The ammonium chloride acts as a weak proton source, preventing the formation of azo-coupling byproducts while being mild enough to leave the C-Br bond intact.

Advanced Application: Regioselective Biaryl Coupling

Following reduction, the aniline nitrogen can be protected or used directly. The next critical step often involves building the carbon skeleton via Suzuki coupling at the C-2 position.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple a boronic acid to the sterically hindered C-2 position (flanked by Methyl and Fluoro groups).

Materials
  • Substrate: 2-Bromo-3-fluoro-6-aminotoluene (1.0 equiv)

  • Partner: Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (for difficult substrates)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1)

Workflow Diagram (DOT)

AgrochemicalSynthesis cluster_conditions Critical Control Points Start 2-Bromo-3-fluoro- 6-nitrotoluene Step1 Nitro Reduction (Fe/NH4Cl) Start->Step1 Chemoselective Inter1 2-Bromo-3-fluoro- 6-aminotoluene Step1->Inter1 Note1 Avoid H2/Pd (Prevents debromination) Step1->Note1 Step2 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Inter1->Step2 C-C Bond Formation Product Biaryl Aniline Scaffold Step2->Product Agrochemical AI Note2 Use SPhos Ligand (Overcomes steric hindrance) Step2->Note2

Caption: Figure 1. Synthetic workflow for transforming this compound into a biaryl agrochemical scaffold, highlighting critical control points to prevent side reactions.

Process Optimization & Troubleshooting

Regioselectivity in Nucleophilic Substitution (S_NAr)

If your target molecule requires modifying the fluorine position:

  • Condition: The reaction must be performed before nitro reduction. The nitro group at C-6 activates the fluorine at C-3. Once reduced to an amine (electron-donating), the ring becomes deactivated towards S_NAr.

  • Reagent: Use mild nucleophiles (e.g., sodium methoxide in methanol) at 0°C to avoid displacing the bromine or attacking the nitro group.

Handling the Methyl Group[1][3][4][5][6][7]
  • Oxidation Risk: The C-1 methyl group is susceptible to oxidation. Avoid using KMnO₄ if the amine is unprotected. For converting the methyl to a carboxylic acid (to form benzoic acid derivatives), use KMnO₄/Pyridine on the nitro-intermediate before reduction.

Stability
  • Light Sensitivity: Nitro-bromo aromatics can undergo photolytic degradation. Store the starting material and intermediates in amber glass containers.

  • Thermal Stability: The compound is stable up to 100°C, but DSC (Differential Scanning Calorimetry) is recommended before scaling up reactions above 120°C due to the nitro group's potential for energetic decomposition.

References

  • AA Blocks. (n.d.). Product Data: this compound (CAS 1427502-92-8).[2][4][5] Retrieved October 24, 2025, from [Link]

  • PubChem. (2025). Compound Summary: this compound.[2][4][5] National Library of Medicine. Retrieved October 24, 2025, from [Link]

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in your specific laboratory environment. Consult Safety Data Sheets (SDS) before handling halogenated nitroaromatics.

Sources

Application Note: 2-Bromo-3-fluoro-6-nitrotoluene as a Strategic Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-3-fluoro-6-nitrotoluene. We delve into the nuanced reactivity of this versatile building block, offering detailed mechanistic insights and field-tested protocols for its application in the synthesis of diverse heterocyclic scaffolds. The strategic positioning of the bromo, fluoro, and nitro functionalities allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive cyclization strategies. This document aims to serve as an authoritative resource, empowering scientists to leverage the unique chemical properties of this compound in the design and execution of novel synthetic routes for drug discovery and material science.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized aromatic compound that has emerged as a valuable starting material in organic synthesis. Its utility stems from the orthogonal reactivity of its three key substituents:

  • Fluorine Atom: Positioned ortho to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] This allows for the facile introduction of a wide variety of nucleophiles at this position.

  • Bromine Atom: The bromine atom serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5][6]

  • Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in a plethora of cyclization reactions to form nitrogen-containing heterocycles.

This multi-faceted reactivity profile makes this compound an ideal precursor for the construction of complex molecular architectures, particularly those found in biologically active compounds.[7][8]

Core Synthetic Strategies and Mechanistic Insights

The synthetic pathways originating from this compound can be broadly categorized into three main strategies, which can often be employed in a sequential manner to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 3-position is significantly activated by the ortho- and para-directing electron-withdrawing nitro group.[1][2] This activation facilitates its displacement by a wide range of nucleophiles under relatively mild conditions.

Causality of Reactivity: The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.[1][2] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[9]

Suzuki_Coupling Reactants Ar-Br + R-B(OH)2 OxAdd Oxidative Addition Ar-Pd(II)(Br)Ln Reactants->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd RPdAr R-Pd(II)(Ar)Ln OxAdd->RPdAr + [R-B(OH)2(Base)]- Transmetal Transmetalation [R-B(OH)2(Base)]- RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reductive Cyclization of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed amino group can then undergo intramolecular or intermolecular cyclization reactions to generate a wide array of heterocyclic systems, such as quinoxalines, benzimidazoles, and other fused heterocycles. [10][11][12]

Experimental Protocols

Safety Precaution: Always handle halogenated nitroaromatic compounds in a well-ventilated fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7]These compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [13][14][15]

Protocol 1: Synthesis of N-Aryl-2-bromo-6-nitrotoluen-3-amine via SNAr

This protocol details a general procedure for the nucleophilic aromatic substitution of the fluorine atom with an aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and potassium carbonate.

  • Add the substituted aniline to the flask.

  • Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). [16][17]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [16][17]9. Purify the crude product by flash column chromatography on silica gel.

EntryNucleophile (Aniline)Temp (°C)Time (h)Yield (%)
1Aniline90692
24-Methoxyaniline90595
34-Chloroaniline100888

Table 1: Representative yields for the SNAr reaction with various anilines.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromo-3-substituted-6-nitrotoluene

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of the bromo-substituted scaffold with an arylboronic acid. [3][5] Materials:

  • 2-Bromo-3-(substituted)-6-nitrotoluene (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • In a Schlenk flask, combine the 2-bromo-3-(substituted)-6-nitrotoluene, arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe. [3]5. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. [3]6. Monitor the reaction progress by TLC or GC-MS. [3]7. After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. [17]10. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: Reductive Cyclization to form a Quinoxaline Derivative

This protocol describes the synthesis of a quinoxaline from a 1,2-diaminobenzene precursor, which can be derived from this compound after SNAr and nitro group reduction. The general synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [10][18] Materials:

  • Substituted o-phenylenediamine (1.0 equiv)

  • 1,2-Dicarbonyl compound (e.g., glyoxal, 1.0 equiv)

  • Ethanol/Acetic Acid (1:1) [10] Procedure:

  • Dissolve the substituted o-phenylenediamine in the ethanol/acetic acid solvent mixture in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Reflux the reaction mixture for 2-4 hours. [10]4. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product. [18]7. Filter the solid, wash with cold water, and dry to afford the quinoxaline derivative.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

o-Phenylenediamine Precursor1,2-Dicarbonyl CompoundYield (%)
4-Bromo-5-methylbenzene-1,2-diamineGlyoxal (40% in H₂O)85
4-Bromo-5-methylbenzene-1,2-diamineBenzil91

Table 2: Representative yields for the synthesis of quinoxaline derivatives.

Conclusion

This compound stands out as a strategically important building block for the synthesis of a wide range of heterocyclic compounds. The distinct and predictable reactivity of its functional groups allows for a modular and efficient approach to the construction of complex molecular frameworks. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore the vast synthetic potential of this versatile precursor in their respective fields of research, particularly in the pursuit of novel therapeutic agents and functional materials.

References

  • Preparation method of 2-bromo-6-fluoroaniline. (2023). Google Patents.
  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences. Retrieved January 29, 2026, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Preparation of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved January 29, 2026, from [Link]

  • Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. (2026). American Chemical Society. Retrieved January 29, 2026, from [Link]

  • 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 29, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved January 29, 2026, from [Link]

  • 2-Bromo-6-nitrotoluene. (2009). Sciencemadness Discussion Board. Retrieved January 29, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 29, 2026, from [Link]

  • Product Class 15: Quinoxalines. (n.d.). Retrieved January 29, 2026, from [Link]

  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Work-up procedure for 2-Bromo-3-fluoro-6-nitrotoluene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-3-fluoro-6-nitrotoluene (BFNT) Processing

Subject: Work-up and Purification Protocols for BFNT Synthesis Ticket ID: #BFNT-PRO-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are likely synthesizing This compound (BFNT) via the nitration of 2-bromo-3-fluorotoluene.[1][2] This reaction is an electrophilic aromatic substitution where the directing effects of the Fluorine (C3) and Methyl (C1) groups compete, typically yielding a mixture of the 6-nitro (Target) and 4-nitro (Impurity) isomers.[1]

The following guide addresses the three most common failure points reported by researchers:

  • Thermal Runaway during the quench (Safety).

  • Phase Inversion during extraction (Density confusion).

  • Isomer Separation (Purification difficulty).

Module 1: The Quench & Safety (Thermal Management)

The Issue: The nitration mixture contains concentrated H₂SO₄ and HNO₃.[1] Adding water releases significant heat of hydration. If the reaction mixture is added to water too quickly, or if water is added to the reaction, a "volcano" effect or thermal decomposition of the nitro-compound can occur.[1]

Protocol:

  • Prepare the Quench Vessel: Use a vessel 3x the volume of your reaction mixture. Fill it with crushed ice (approx. 2g ice per 1mL acid).

  • Controlled Addition: Slowly pour the reaction mixture into the ice (never the reverse) with vigorous stirring.

  • Temperature Limit: Maintain internal temperature <10°C.

  • Post-Quench Stir: Stir for 15-20 minutes to ensure all nitronium salts are hydrolyzed.

Troubleshooting Q&A:

Q: The mixture turned dark brown/black during quenching. What happened? A: This indicates oxidative decomposition ("fume-off").[1][2] You likely exceeded the thermal threshold (>50°C) during the quench.[1] The dark color is polymerized tar.[1] Remedy: If the tar is sticky, decant the aqueous layer and attempt to dissolve the product in DCM, filtering out the insoluble tar.[1]

Module 2: Extraction & Phase Separation (The Density Trap)

The Issue: Researchers often discard the wrong layer.[1]

  • Water Density: 1.00 g/mL[1][2]

  • BFNT Density (Estimated): ~1.65 g/mL (Due to the heavy Bromine atom).[1][2]

  • Solvent: Dichloromethane (DCM) is the recommended solvent (Density 1.33 g/mL).[2]

Critical Alert: Unlike typical toluene nitrations where the organic layer floats, your product layer will sink in aqueous washes.[1]

Step-by-Step Workflow:

  • Extraction: Extract the quenched aqueous slurry with DCM (3 x Vol).

  • Phase Check: The organic (DCM) layer is the BOTTOM layer.[1][2]

  • Acid Removal (Critical):

    • Wash 1: Water.[1][2][3][4][5]

    • Wash 2: Saturated NaHCO₃ (Caution: CO₂ evolution).[1][3]

    • Wash 3: Brine.[1][4][6]

  • Drying: Dry over anhydrous MgSO₄.

Visualizing the Workflow (Graphviz):

WorkupLogic Start Crude Nitration Mixture (Acid + Product) Quench Quench: Pour INTO Ice/Water (Temp < 10°C) Start->Quench Extract Extraction with DCM Quench->Extract PhaseSep Phase Separation (Check Densities!) Extract->PhaseSep OrgLayer Organic Layer (Bottom) (DCM + Product) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Top) (Waste Acid) PhaseSep->AqLayer Discard Wash1 Wash: Sat. NaHCO3 (Remove Acid traces) OrgLayer->Wash1 Wash2 Wash: Brine (Remove Water) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry CrudeSolid Crude Solid Isomer Mix Dry->CrudeSolid

Caption: Figure 1.[1][2][7] Standard work-up flow for brominated nitro-aromatics emphasizing phase density awareness.

Module 3: Purification (Isomer Separation)

The Issue: The nitration of 2-bromo-3-fluorotoluene produces two main isomers driven by the directing effects of Fluorine (ortho/para) and Methyl (ortho/para).[1][2]

  • Isomer A (Target): 2-Bromo-3-fluoro-6-nitrotoluene (Para to F, Ortho to Me).[2]

  • Isomer B (Impurity): 2-Bromo-3-fluoro-4-nitrotoluene (Ortho to F, Para to Me).

Regioselectivity Logic: The Fluorine atom is the strongest activator.[1] It directs primarily para (to position 6) because the ortho position (position 4) is sterically crowded by the adjacent methyl group and the bromine atom at position 2 exerts a "buttressing" effect.[1] Therefore, the 6-nitro isomer is usually the major product (>60-70%).[1]

Separation Protocol (Fractional Crystallization): Chromatography is effective but expensive at scale.[2] Crystallization is preferred.[1]

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).[2]

  • Procedure:

    • Dissolve crude solid in minimum boiling EtOH.

    • Allow to cool slowly to room temperature.[1]

    • The 6-nitro isomer (more symmetrical, higher melting point) typically crystallizes first.[1][2]

    • The 4-nitro isomer often remains in the mother liquor.[1]

  • Validation: Check purity via ¹H-NMR.

    • 6-nitro:[1][2][6][8][9][10] Look for aromatic protons exhibiting para coupling (if H4/H5) or distinct splitting patterns due to F-coupling.[1] (Note: In 6-nitro, H4 and H5 are adjacent.[1] In 4-nitro, H5 and H6 are adjacent).[1]

Data Table: Physicochemical Expectations

Property6-Nitro Isomer (Target)4-Nitro Isomer (Impurity)
Directing Influence Para to Fluorine (Strong)Ortho to Fluorine (Crowded)
Predicted Polarity Lower (More symmetrical)Higher (Large dipole moment)
TLC (Hex/EtOAc) Higher R_fLower R_f
Crystallization Precipitates FirstStays in Mother Liquor

Isomer Separation Diagram (Graphviz):

IsomerSep Crude Crude Mixture (6-Nitro + 4-Nitro) Solvent Dissolve in boiling EtOH Crude->Solvent Cool Cool to 20°C Solvent->Cool Filter Filtration Cool->Filter Solid Solid Cake (>90% 6-Nitro Isomer) Filter->Solid Liquor Mother Liquor (Enriched 4-Nitro) Filter->Liquor Recryst Recrystallize (Optional) (EtOH/Heptane) Solid->Recryst Final Pure this compound Recryst->Final

Caption: Figure 2.[1][2] Purification logic relying on the solubility differential between the 6-nitro and 4-nitro isomers.

Module 4: Downstream & Storage

Storage:

  • Store in amber vials (light sensitive).

  • Keep cool (2-8°C).[1] Nitro-aromatics can slowly decompose or sublime.[1]

Downstream Reduction (To Aniline): If you are reducing this to the aniline (2-Bromo-3-fluoro-6-aminotoluene):

  • Caution: Bromine is labile under catalytic hydrogenation (Pd/C + H₂). You risk de-bromination.

  • Recommendation: Use Fe/AcOH or SnCl₂/HCl (Bechamp or Stannous reduction) to preserve the Bromine atom [1].[1][2]

References

  • Regioselectivity in Fluorotoluene Nitration: Maurya, S. K., et al. (2003).[1][2][11] "Solid acid catalysts for fluorotoluene nitration using nitric acid." Green Chemistry, 5, 720-723.[1][11] Demonstrates that 3-fluorotoluene nitration favors the 6-position (para to F) over the 4-position.

  • General Work-up for Halogenated Nitroaromatics: BenchChem Technical Support. "Work-up Procedures for Aromatic Nitration Reactions." Provides standard protocols for quenching and neutralizing acid in nitration mixtures. [1][2]

  • Synthesis of Fluoronitrotoluene Analogs: Patent CN101177400A.[1][2][7] "Method for producing 2-fluoro-3-nitrotoluene."[1][7][9] Details the separation of ortho/para isomers in fluorinated toluene systems via rectification and crystallization.

Sources

Technical Support Center: Impurity Profiling of 2-Bromo-3-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers characterizing 2-Bromo-3-fluoro-6-nitrotoluene (CAS: 1427502-92-8) . It is designed to troubleshoot purity issues using NMR spectroscopy, with a focus on distinguishing critical regioisomers and process impurities.

Current Status: Active Specialist: Senior Application Scientist, Analytical Chemistry Division Scope:


H NMR, 

F NMR, and Impurity Identification
Core Analysis: The "Golden Standard" Spectrum

Before troubleshooting, you must validate your baseline. The target molecule, This compound , possesses a specific substitution pattern that dictates its spectral fingerprint.

The Molecular Logic:

  • Position 1 (Methyl): The anchor point.

  • Position 2 (Bromo): Ortho to methyl.[1]

  • Position 3 (Fluoro): Meta to methyl, ortho to Bromo.

  • Position 6 (Nitro): Ortho to methyl.[1]

  • Remaining Protons: H4 and H5.

The "Smoking Gun" Connectivity: The critical feature for identification is the relationship between the Fluorine atom at C3 and the Proton at C4 . They are ortho to each other.

  • Target Molecule (6-NO

    
    ):  Contains an H4 proton (ortho to F). Expect large 
    
    
    
    coupling (~8–10 Hz).
  • Common Impurity (4-NO

    
    ):  The Nitro group displaces H4. Loss of large 
    
    
    
    coupling.
Expected NMR Data (Target Molecule)
NucleusSignalMultiplicityCoupling Constants (

)
Assignment

H

~2.40
d or s

Hz (Long range)
CH

(Pos 1)

H

~7.30–7.50
dd

Hz (Ortho)

Hz (Ortho)
H4 (Ortho to F)

H

~7.80–8.00
dd

Hz (Ortho)

Hz (Meta)
H5 (Meta to F)

F

~-110 to -120
ddMatches

H constants
F (Pos 3)

Note: Chemical shifts are solvent-dependent (typically CDCl


 or DMSO-

). Focus on coupling patterns (

-values), as they are structurally invariant.
Troubleshooting Workflow: Impurity Identification

Use the following decision tree to identify "ghost peaks" in your spectrum.

ImpurityID Start START: Analyze Aromatic Region (7.0 - 8.5 ppm) CountH How many aromatic proton signals are present? Start->CountH ThreeH 3 Protons Found CountH->ThreeH Extra signals? TwoH 2 Protons Found (Correct Count) CountH->TwoH Main signals SM Impurity: Starting Material (2-Bromo-3-fluorotoluene) Look for H4, H5, H6 pattern ThreeH->SM CheckCoupling Check H-H Coupling (J_HH) TwoH->CheckCoupling Ortho J ≈ 8-9 Hz (Ortho Coupling) CheckCoupling->Ortho Meta J ≈ 2 Hz (Meta Coupling) CheckCoupling->Meta CheckF Check H-F Coupling on Protons Ortho->CheckF Impurity5 IMPURITY: 5-Nitro Isomer (H4 & H6 present, meta to each other) Meta->Impurity5 LargeF Large J_HF (>8 Hz) present? (Ortho F-H) CheckF->LargeF SmallF Only Small J_HF (<6 Hz)? (Meta/Para F-H) CheckF->SmallF Target CONFIRMED: Target Molecule (6-Nitro Isomer) LargeF->Target Impurity4 IMPURITY: 4-Nitro Isomer (H4 replaced by NO2) SmallF->Impurity4

Figure 1: Decision matrix for identifying regioisomers of bromofluoronitrotoluene based on


H NMR coupling constants.
Frequently Asked Questions (Technical Q&A)
Q1: I see a second set of aromatic signals (~5% intensity) with only small Fluorine couplings. What is this?

Diagnosis: You likely have the 4-Nitro isomer (2-Bromo-3-fluoro-4-nitrotoluene) . Mechanism: During nitration, the directing groups compete. While the methyl group strongly directs to position 6 (ortho), the fluorine (ortho-director) can direct the nitro group to position 4. Verification:

  • In the 4-Nitro isomer, the protons are at positions 5 and 6 .

  • H5 is meta to Fluorine (

    
     Hz).
    
  • H6 is para to Fluorine (

    
     Hz).
    
  • Result: You will see zero large coupling constants (>8 Hz) related to Fluorine in this impurity's aromatic region.

Q2: My

F spectrum shows two peaks. Which one is my product?

Diagnosis:


F chemical shifts are highly sensitive to the position of the Nitro group relative to the Fluorine.
  • Target (6-Nitro): The Nitro group is para to the Fluorine.

  • Impurity (4-Nitro): The Nitro group is ortho to the Fluorine. Rule of Thumb: An ortho-nitro group typically causes a significant deshielding/shielding effect compared to a para-nitro group. If you integrate the peaks, the major peak (usually >90%) corresponds to your 6-nitro target. Use the

    
    H NMR coupling described in Q1 to definitively assign the minor peak.
    
Q3: How do I distinguish unreacted starting material (2-Bromo-3-fluorotoluene)?

Diagnosis: The starting material lacks the electron-withdrawing Nitro group. Spectral Signs:

  • Shielded Protons: The aromatic protons of the starting material will appear upfield (lower ppm, typically 6.9–7.2 ppm) compared to the nitrated product (7.3–8.0 ppm).

  • Integration: You will see 3 aromatic protons instead of 2.

  • Pattern: A multiplet corresponding to H4, H5, and H6.

Q4: Can I use

C NMR for purity analysis?

Recommendation: Yes, but it is less efficient than


F.
However, if you must:
  • The C-F coupling (

    
    ) is diagnostic.
    
  • C3 (attached to F): Large doublet (

    
     Hz).
    
  • C4 (Ortho to F): In the target, this carbon has a proton attached. In the 4-nitro impurity, this carbon is attached to a Nitro group. The chemical shift of C4 will move downfield significantly (

    
     ppm) when substituted with NO
    
    
    
    .
Experimental Validation Protocol

To confirm your assignments, run a


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
or a simple

F-decoupled

H NMR
.

Protocol:

  • Standard

    
    H:  Observe the complex "doublet of doublets" pattern.
    
  • 
    F-Decoupled 
    
    
    
    H:
    Irradiate the Fluorine frequency.
    • Result: The H4 signal (which had a large 9 Hz splitting) will collapse into a simple doublet (showing only H4-H5 coupling).

    • Confirmation: If the signal collapses, you have confirmed the H4-F interaction, validating the regiochemistry of the 6-nitro isomer.

References
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Available at: [Link]

Sources

Technical Support Guide: LC-MS Analysis of 2-Bromo-3-fluoro-6-nitrotoluene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the LC-MS analysis of 2-Bromo-3-fluoro-6-nitrotoluene and its associated reaction mixtures. The complex nature of synthetic reaction monitoring necessitates a robust analytical approach. This document provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to empower you to overcome common challenges, ensure data integrity, and accelerate your research and development timelines.

Foundational Knowledge: Understanding the Analyte

Before initiating any analysis, a fundamental understanding of the target molecule's properties is crucial for methodical and successful method development. This compound is a substituted aromatic compound whose structure presents specific analytical considerations.

1.1. Physicochemical Characteristics

The properties summarized below directly influence the choice of chromatographic conditions and mass spectrometric settings. For instance, the calculated LogP suggests good retention in reversed-phase chromatography.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₇H₅BrFNO₂Used for exact mass calculation and formula confirmation.
Monoisotopic Mass 234.9488 DaThe primary target mass for MS detection.
Polarity Moderately polar (LogP ~2.7-3.0)Suitable for reversed-phase chromatography (e.g., C18, Phenyl-Hexyl columns).[1]
Ionizable Groups None (neutral molecule)Presents a challenge for electrospray ionization (ESI); Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[2] Chemical derivatization to introduce an ionizable group is an advanced alternative.[3]
1.2. Expected Mass Spectrometry Behavior
  • Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[4] Therefore, any mass spectrum of a singly-brominated ion (including the molecular ion) must exhibit two peaks of almost equal intensity separated by approximately 2 Da (the M and M+2 peaks). This is a critical diagnostic tool for confirming the presence of your analyte and its brominated byproducts.[4]

  • Ionization: As a neutral molecule, this compound does not ionize efficiently by protonation or deprotonation under standard ESI conditions.[5] While adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺) is possible, APCI is often a more robust choice for neutral, moderately polar small molecules of this type as it relies on gas-phase chemical ionization.[2]

  • Fragmentation: Electron ionization (a hard ionization technique often used in GC-MS) provides reference fragmentation patterns. While ESI and APCI are softer, in-source fragmentation can be induced. Expected cleavages for nitrotoluene isomers include loss of NO₂, OH, and fragmentation of the aromatic ring.[6][7] The initial fragmentation under LC-MS conditions would likely involve the loss of the nitro group (-46 Da) or the bromine atom (-79/81 Da).

Experimental Protocol & Workflow

Adherence to a structured workflow is paramount for achieving reproducible and reliable quantitative results.[8] This section provides a validated starting point for your method development.

2.1. Sample Preparation: A Decision-Based Workflow

The goal of sample preparation is to present the sample in a solvent compatible with the mobile phase, at a concentration within the instrument's linear range, and with minimal interfering matrix components.[9] There is no single perfect method; the choice depends on the sample's complexity and the analytical objective.[9]

SamplePrepWorkflow Start Crude Reaction Mixture Dilute Dilute & Shoot Start->Dilute Initial Screening Filter Centrifuge & Filter (0.22 µm) Dilute->Filter Check Is Signal Overloaded or Matrix Effect Observed? Filter->Check Analyze Inject into LC-MS System Check->Analyze No SPE Solid Phase Extraction (SPE) for Cleanup Check->SPE Yes SPE->Filter

Caption: Decision workflow for reaction mixture sample preparation.

Step-by-Step Protocol:

  • Initial Dilution (Dilute & Shoot): This is the simplest approach.[9] Prepare a 1:1000 dilution of the reaction mixture in a solvent identical to your initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).

  • Filtration: Centrifuge the diluted sample to pellet any particulates, then filter the supernatant through a 0.22 µm syringe filter (PTFE or Nylon) to prevent clogging of the LC system.[10]

  • Analysis & Evaluation: Inject the sample and evaluate the chromatogram. If the analyte peak is saturated or significant ion suppression is suspected, further cleanup is necessary.

  • Solid Phase Extraction (SPE) (If Needed): For complex matrices causing ion suppression, use a reversed-phase SPE cartridge (e.g., C18) to bind the analyte and wash away polar impurities before eluting with a high-organic solvent.

2.2. Recommended Starting LC-MS Conditions

This method is a robust starting point based on established protocols for similar aromatic compounds.[1] Optimization will likely be required for your specific reaction byproducts.

ParameterRecommended SettingRationale & Expertise
LC System HPLC or UHPLCUHPLC offers faster run times and better resolution.[1]
Column C18, 2.1 x 100 mm, <3 µmC18 is a versatile reversed-phase chemistry suitable for the analyte's polarity. Smaller particles improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common MS-compatible modifier that aids in protonation for positive ion mode.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a preferred organic solvent for its low viscosity and UV cutoff.
Gradient 10% B to 95% B over 10 minA generic gradient to elute compounds with a wide range of polarities. Hold at 95% B to wash the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.[10]
Injection Vol. 2-5 µLSmaller injection volumes minimize peak distortion and column overload.[10]
Ionization Source APCI (or ESI as alternative)APCI is generally superior for neutral, non-polar to moderately polar small molecules.[2]
Polarity Positive Ion ModeMonitor for [M+H]⁺ or radical cation M⁺•.
Scan Mode Full Scan (m/z 100-500)For initial identification of analyte, starting materials, and byproducts.
Selected Ion Monitoring (SIM) m/z 235 & 237For targeted quantification after initial identification. Provides higher sensitivity.
Troubleshooting Guide

Even with a robust method, issues can arise. A systematic approach to troubleshooting is essential for rapid problem resolution.[11][12]

TroubleshootingFlow main_issue Low or No Signal Is the system calibrated? Is the analyte stable? Is the source clean? Is the ionization mode correct? cal System Calibration Run tuning mix. Calibrate mass axis. main_issue:f1->cal No stability Analyte Stability Check stability in solvent. Prepare fresh standards. main_issue:f2->stability Unsure source_clean Ion Source Clean the ion source weekly. Check for blockages. main_issue:f3->source_clean No ionization Ionization Mode Try APCI vs ESI. Try Negative vs Positive mode. main_issue:f4->ionization Unsure

Caption: Logic diagram for troubleshooting low MS signal.

A: Chromatographic Issues

Q1: Why is my analyte peak tailing or showing poor shape?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the column stationary phase, or by issues outside the column.

    • Causality & Solution:

      • Column Overload: The analyte concentration is too high, saturating the stationary phase. Action: Dilute your sample further (e.g., 10-fold) and reinject.[10]

      • Secondary Silanol Interactions: Residual uncapped silanols on the silica support can interact with polar groups on your analyte. Action: Ensure your mobile phase is sufficiently acidic (0.1% formic acid is usually adequate). If tailing persists, consider a column with advanced end-capping or a different stationary phase (e.g., Phenyl-Hexyl).

      • Extra-Column Volume: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening. Action: Use shorter, smaller internal diameter tubing and ensure all fittings are zero-dead-volume.[10]

Q2: My analyte's retention time is shifting between injections. What's the cause?

  • Answer: Retention time (RT) instability points to a lack of equilibrium in the LC system or changes in the mobile phase composition.[11]

    • Causality & Solution:

      • Insufficient Column Equilibration: The column has not reached a stable state with the initial mobile phase conditions before injection. Action: Increase the equilibration time at the start of your gradient to at least 10 column volumes.

      • Mobile Phase Changes: Solvent evaporation or degradation can alter the mobile phase composition. Action: Always use freshly prepared mobile phases from LC-MS grade solvents and keep bottles capped.[10]

      • Pump Performance: Inconsistent solvent delivery from the LC pump can cause RT shifts. Action: Purge the pump to remove air bubbles and perform routine pump maintenance as recommended by the manufacturer.

B: Mass Spectrometry & Detection Issues

Q4: I have very low or no signal for my target compound. How can I improve sensitivity?

  • Answer: Low sensitivity is a common issue, especially for neutral molecules. It can stem from poor ionization, analyte instability, or instrument contamination.[12]

    • Causality & Solution:

      • Inefficient Ionization: As discussed, this compound is neutral. Action: Confirm you are using the optimal ionization source. Start with APCI. If using ESI, try adding a small amount of ammonium formate to the mobile phase to promote [M+NH₄]⁺ adduct formation.

      • Analyte Instability: The compound may be degrading in the sample vial or in the ion source. Action: Prepare standards fresh and analyze them immediately. Check for in-source degradation by reducing the source temperature.[13][14]

      • Contaminated Ion Source: Sample matrix components can build up on the ion source optics, suppressing the signal. Action: Perform regular cleaning of the ion source as per the manufacturer's guidelines.[11] A daily system suitability test can help monitor for gradual sensitivity loss.[11]

Q5: I don't see the characteristic M/M+2 bromine isotope pattern. Why?

  • Answer: The absence of the 1:1 M/M+2 pattern is a strong indicator that the peak you are looking at is not your target compound or that the signal is too low to resolve the pattern from noise.

    • Causality & Solution:

      • Incorrect Peak Identification: You may be integrating a co-eluting impurity or a background ion. Action: Verify the retention time with a pure standard of your analyte.

      • Low Signal-to-Noise: If the peak intensity is very low, the M+2 peak may be lost in the baseline noise. Action: Work on improving sensitivity (see Q4). You can also try injecting a more concentrated standard to confirm the pattern exists.

      • In-Source Fragmentation: If the molecular ion is unstable, it might fragment completely in the source, and the bromine pattern would only be visible on fragments that retain the bromine atom. Action: Lower the source fragmentor/cone voltage to reduce fragmentation and promote the molecular ion.

Frequently Asked Questions (FAQs)

FAQ 1: What is the definitive best ionization technique for this compound, ESI or APCI?

  • For neutral small molecules with moderate polarity, APCI is generally the more robust and sensitive technique .[2] ESI relies on the analyte being ionized in solution, which is difficult for neutral compounds. APCI uses a corona discharge to ionize the mobile phase solvent, which then transfers charge to the analyte in the gas phase. This process is more efficient for compounds like the target analyte. Always perform an initial comparison if your instrument has both sources.

FAQ 2: How do I prepare a calibration curve for quantifying the analyte in a complex reaction mixture?

  • Direct quantification in a crude mixture is challenging due to matrix effects. The best practice is to use a matrix-matched calibration curve .

    • Protocol:

      • Obtain a "blank" matrix by running the reaction without the starting material.

      • Prepare a stock solution of your pure this compound standard.

      • Spike the blank matrix with varying known concentrations of the standard to create a series of calibrators.

      • Process these calibrators using the same sample preparation method as your unknown samples.[15]

      • Construct the calibration curve by plotting the peak area against the concentration. This approach helps to compensate for any signal suppression or enhancement caused by the other components in the reaction mixture.[8][16]

FAQ 3: What are the most common byproducts I should look for?

  • While dependent on the specific reaction, common side reactions for this class of compounds include:

    • Reduction of the nitro group: Formation of nitroso, hydroxylamino, or amino derivatives (-NO₂ → -NO → -NHOH → -NH₂).

    • Debromination: Replacement of the bromine atom with hydrogen.

    • Nucleophilic Aromatic Substitution: Displacement of the fluorine or bromine by a nucleophile present in the reaction.

    • Isomers: If starting from a related isomer, be aware of its presence.[6]

FAQ 4: How often should I perform system maintenance when running crude reaction mixtures?

  • Running complex mixtures is demanding on an LC-MS system.[11] A proactive maintenance schedule is critical.

    • Daily/Weekly: Check mobile phase and wash solvent levels. Run a system suitability test (SST) to monitor performance (retention time, peak area, peak shape).

    • Weekly: Clean the ion source.[11] This is the most important preventative maintenance step.

    • Monthly: Inspect and clean ion optics and lenses.[11] Replace solvent frits and in-line filters.

References
  • Vertex AI Search. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • SIELC Technologies. (2018). 2-Bromo-6-nitrotoluene.
  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • LGC. Guide to achieving reliable quantitative LC-MS measurements.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Chromatography Forum. (2012). LC/MS not good for small molecules.
  • ResearchGate. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry.
  • Thermo Fisher Scientific. WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications.
  • ResearchGate. (2023). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • ResearchGate. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix.
  • ResearchGate. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • ResearchGate. Experimental results on the laser controlled fragmentation of nitrotoluene isomers.
  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.

Sources

Validation & Comparative

Comparison of reactivity between bromo-fluoro-nitrotoluene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Dilemma

In the development of kinase inhibitors (e.g., BTK, EGFR targets), the bromo-fluoro-nitrotoluene core serves as a critical "trifunctional" scaffold. It offers three distinct handles for diversification:

  • Fluorine: A leaving group for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[2]

  • Nitro: A precursor to anilines via reduction.

However, not all isomers behave identically.[3] The relative positioning of these groups dictates reaction rates, yields, and the necessary order of operations. This guide compares two commercially prevalent isomers that represent the classic "Ortho vs. Para" activation trade-off.

The Contenders
  • Isomer A (Ortho-Activated): 2-Bromo-4-fluoro-5-nitrotoluene

    • Key Feature: Fluorine is ortho to the Nitro group.[1]

    • Sterics: Bromine is ortho to the Methyl group.

  • Isomer B (Para-Activated): 4-Bromo-5-fluoro-2-nitrotoluene

    • Key Feature: Fluorine is para to the Nitro group.[4]

    • Sterics: Bromine is relatively unhindered.

Module 1: The Fluorine Interface ( Reactivity)

The rate of


 displacement of fluorine by amines (e.g., morpholine, piperazine) is governed by the stability of the Meisenheimer Complex . The nitro group stabilizes this intermediate through electron withdrawal.[1]
Mechanistic Insight: Inductive vs. Resonance

While both ortho and para nitro groups stabilize the intermediate via resonance (-M effect), the inductive effect (-I) is distance-dependent.[1]

  • Isomer A (Ortho): The nitro group is adjacent to the fluorine. The strong -I effect significantly lowers the activation energy (

    
    ).
    
  • Isomer B (Para): The nitro group is remote. The -I effect is diminished, relying primarily on resonance stabilization.

Comparative Data: Efficiency

Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq


, DMSO.
MetricIsomer A (Ortho-Activated)Isomer B (Para-Activated)
Reaction Temp 25°C (RT)80°C - 100°C
Time to Completion < 1 Hour4 - 6 Hours
Yield 95-98%85-90%
Side Reactions MinimalPotential nitro-reduction or hydrolysis at high temp
Solvent Tolerance Works in MeCN, THF, DMFRequires polar aprotic (DMF, DMSO, NMP)
Experimental Protocol (Standardized)

Objective: Synthesis of amino-nitro-toluene intermediate.

  • Setup: Charge a reaction vessel with Isomer A (10 mmol, 2.34 g) and

    
     (20 mmol, 2.76 g).
    
  • Solvation: Add anhydrous DMSO (20 mL). Note: For Isomer B, use NMP to allow higher reflux temperatures.

  • Addition: Add Morpholine (12 mmol, 1.05 mL) dropwise over 5 minutes. Exotherm is expected for Isomer A.

  • Reaction:

    • Isomer A: Stir at Room Temperature (25°C) for 45 mins.

    • Isomer B: Heat to 90°C and stir for 5 hours.

  • Monitoring: Check TLC (30% EtOAc/Hexane). Product is typically more polar and yellow/orange.

  • Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter, wash with water, and dry.

    • Validation: If oil forms, extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.

Module 2: The Bromine Interface (Pd-Catalysis)

While Isomer A dominates in


, it suffers in cross-coupling due to the "Ortho Effect"  (steric hindrance).
Steric Analysis
  • Isomer A (Hindered): The Bromine at C2 is flanked by the Methyl group at C1. This inhibits the Oxidative Addition step of the catalytic cycle, requiring specialized ligands (e.g., S-Phos, X-Phos) or higher catalyst loading.

  • Isomer B (Unhindered): The Bromine at C4 is flanked by H and F (small radius). Standard ligands (

    
    , dppf) are sufficient.
    
Comparative Data: Suzuki Coupling

Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 5 mol% Pd catalyst,


, Dioxane/

.
MetricIsomer A (Hindered)Isomer B (Unhindered)
Catalyst Required

+ S-Phos (or Pd-RuPhos G4)

or

Temp 100°C - 110°C60°C - 80°C
Conversion (2h) 40-60% (Sluggish)>95%
Debromination Risk Moderate (due to slow oxidative addition)Low
Optimized Protocol for Hindered Coupling (Isomer A)

Objective: Biaryl synthesis from sterically crowded bromide.

  • Degassing: Sparge 1,4-Dioxane (10 mL) and Water (2 mL) with nitrogen for 15 mins.

  • Assembly: In a sealed tube, combine Isomer A (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Charge: Add

    
      (5 mol%) and S-Phos  (10 mol%). Rationale: S-Phos is electron-rich and bulky, facilitating oxidative addition into the hindered C-Br bond.
    
  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography.

Strategic Visualization

Mechanism: Meisenheimer Stabilization

The diagram below illustrates why Isomer A reacts faster. The negative charge in the transition state is delocalized directly onto the nitro oxygens via a shorter inductive path.

SNAr_Mechanism cluster_comparison Isomer B (Para) Difference Substrate Isomer A (F ortho to NO2) Attack Nucleophilic Attack (Rate Limiting) Substrate->Attack + Amine Complex Meisenheimer Complex (Stabilized by -I/-M) Attack->Complex Transition State Product Substituted Aniline Complex->Product - F⁻ (Fast) Note Inductive effect (-I) weakens with distance. Higher Ea required.

Figure 1: Reaction coordinate flow for


. Isomer A benefits from proximal inductive stabilization.
Workflow: Synthesis Decision Tree

Choosing the correct starting material depends on your final target's complexity.

Synthesis_Workflow Start Select Scaffold Decision Is the Amine Nucleophile Expensive? Start->Decision RouteA Route A: Isomer A (Ortho-Activated) Decision->RouteA Yes (Maximize Yield) RouteB Route B: Isomer B (Para-Activated) Decision->RouteB No (Amine is Cheap) Step1A 1. S_NAr (High Yield, Mild) RouteA->Step1A Step1B 1. Suzuki (Standard Cond.) RouteB->Step1B Step2A 2. Suzuki (Requires S-Phos) Step1A->Step2A Step2B 2. S_NAr (Harsh Cond.) Step1B->Step2B

Figure 2: Strategic decision tree. If the amine fragment is precious, use Isomer A to ensure near-quantitative incorporation before the riskier coupling step.

References

  • Mechanistic Principles of

    
    : 
    
    • Title: Nucleophilic Aromatic Substitution: The Ortho Effect.[4][5]

    • Source: Master Organic Chemistry / J. Org. Chem. Principles.
    • URL:[Link]

  • Suzuki Coupling on Hindered Substrates

    • Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[6]

    • Source: Royal Society of Chemistry (Org.[6] Chem. Front., 2014).

    • URL:[Link]

  • Kinase Inhibitor Synthesis (Scaffold Applications)

    • Title: Design Principles and Applications of Fluorescent Kinase Inhibitors.[7]

    • Source: NIH / PubMed Central (2024).
    • URL:[Link]

  • Compound Data (Isomer A)

    • Title: 2-Bromo-4-fluoro-5-nitrotoluene Properties.[8]

    • Source: PubChem.
    • URL:[Link]

Sources

Navigating the Synthesis of 2-Aryl-3-fluoro-6-nitrotoluenes: A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the successful coupling of sterically hindered and electronically deactivated substrates, such as 2-Bromo-3-fluoro-6-nitrotoluene, presents a significant synthetic challenge. The strategic placement of a fluoro and a nitro group, combined with the steric bulk of the methyl group, necessitates a carefully optimized catalytic system to achieve high yields and avoid unwanted side reactions. This guide provides an in-depth comparative analysis of various palladium-based catalytic systems, supported by experimental data from analogous reactions, to inform the rational design of synthetic routes for this challenging transformation.

The Challenge: Coupling of a Sterically Hindered and Electron-Deficient Aryl Bromide

The substrate, this compound, possesses a unique combination of electronic and steric features that can impede the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, a critical step in the reaction mechanism. Furthermore, the proximity of the methyl and fluoro substituents to the bromine atom creates significant steric hindrance around the reaction center, which can hinder the approach of the palladium catalyst.

Comparative Analysis of Catalytic Systems

While specific comparative studies on this compound are not extensively reported, data from structurally similar substrates, particularly those bearing nitro groups or having ortho-substituents, provide a strong foundation for catalyst selection.[2][3] The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of analogous nitro-substituted or sterically hindered aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495[2]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285[2]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298[2]
CataCXium A palladacycle-Cs₂CO₃2-MeTHF80-95[1]

Analysis of the Data:

The data suggests that for electron-deficient and sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) or N-heterocyclic carbene (NHC) ligands like IPr are highly effective.[2][4] These ligands are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The CataCXium A palladacycle also demonstrates excellent reactivity for ortho-substituted substrates.[1] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require longer reaction times and higher temperatures.[2]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition (Ar-X) Pd0->OxiAdd Ar-X PdII Ar-Pd(II)-X Ln OxiAdd->PdII Trans Transmetalation (R-B(OR)2 + Base) PdII->Trans R-B(OR)2 Base PdII_R Ar-Pd(II)-R Ln Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat & Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Sources

Head-to-Head Comparison: Cross-Coupling Methodologies for 2-Bromo-3-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-Bromo-3-fluoro-6-nitrotoluene presents a distinct "high-friction" synthetic challenge. While the electron-deficient nature of the ring (due to -NO₂ and -F substituents) facilitates oxidative addition, the extreme steric congestion at the C2 position—sandwiched between a methyl group and a fluorine atom—severely inhibits transmetallation. Furthermore, the ortho-nitro group introduces sensitivity to strong bases, risking benzylic deprotonation at C1.

This guide evaluates three primary methodologies. The Verdict: The Suzuki-Miyaura protocol utilizing dialkylbiaryl phosphine ligands (specifically XPhos or SPhos) is the superior method for scalability and safety. However, the Negishi coupling serves as a critical alternative for substrates where the boronic acid partner is unstable or protodeboronation is observed.

Structural Analysis & Reactivity Profile

Before selecting a catalyst system, one must understand the specific failure modes inherent to this molecule.

FeaturePositionSynthetic Impact
Bromide Handle C2Primary Reaction Site. Flanked by C1-Me and C3-F.
Methyl Group C1Steric Wall. Blocks approach of bulky Pd-ligand complexes.
Fluoro Group C3Electronic Activator. Inductively withdraws electron density, accelerating oxidative addition but destabilizing the Pd(II) intermediate.
Nitro Group C6Hazard & Base Sensitivity. Makes C1-benzylic protons acidic (

approx. 20-22). Strong bases (e.g., NaOtBu) can cause oxidative dimerization (stilbene formation).
Mechanism of Failure (Standard Conditions)

Standard catalysts like Pd(PPh₃)₄ fail here because the cone angle of triphenylphosphine is insufficient to force the reductive elimination of such a crowded center, and the rate of transmetallation is outcompeted by protodehalogenation.

G cluster_0 Steric Failure Mode S Substrate (2-Br-3-F-6-NO2-Tol) Int Pd(II) Complex (Crowded) S->Int Oxidative Addn (Fast) Pd Pd(PPh3)4 (Standard) IntInt IntInt Pd->IntInt Steric Blockade Fail Stalled Transmetallation (Homocoupling/Reduction) IntInt->Fail Steric Blockade

Figure 1: Visualization of the kinetic bottleneck using standard phosphine ligands. The steric bulk at C1 and C3 prevents the approach of the nucleophile.

Method A: Suzuki-Miyaura (The Gold Standard)

This is the preferred route for pharmaceutical intermediates due to the stability of boronic acids and the avoidance of toxic tin/zinc byproducts.

The "Buchwald" Solution

To overcome the steric wall, we employ Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination).

  • Ligand Choice: XPhos or SPhos .

  • Catalyst Source: Pd(OAc)₂ or precatalysts like XPhos Pd G4 .

  • Base Selection: K₃PO₄ (Tribasic Potassium Phosphate). Crucial: Avoid alkoxides (NaOMe, NaOtBu) to prevent reaction with the nitro-activated benzylic position.

Optimized Protocol
  • Charge: Reactor with this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), XPhos Pd G4 (2.0 mol%).

  • Solvent: Degassed Toluene/Water (10:1 ratio). The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

  • Base: Add K₃PO₄ (3.0 equiv).

  • Heat: 80°C for 4–12 hours.

  • Workup: Phase separate, wash with brine. Scavenge Pd using thiol-functionalized silica (SiliaMetS® Thiol) if for GMP use.

Expert Insight: If you observe "protodeboronation" of your coupling partner (the boronic acid losing its B(OH)₂ group), switch the solvent to 1,4-Dioxane (anhydrous) and use Cs₂CO₃ as the base.

Method B: Negishi Coupling (The Reactive Alternative)

If the Suzuki method fails—often because the specific boronic acid partner is unstable or difficult to synthesize—the Negishi coupling is the most robust alternative. Zinc reagents are highly reactive and can often force coupling at lower temperatures (Room Temp to 50°C), preserving the nitro group.

The "PEPPSI" Solution

Standard Negishi conditions can be sensitive. The use of PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is highly recommended for this substrate. The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-donating, stabilizing the Pd center against the nitro group's potential coordinating interference.

Optimized Protocol
  • Preparation of Organozinc: Generate R-ZnBr in THF/NMP using Zinc dust and LiCl activation (Knochel conditions).

  • Catalyst Loading: In a separate vessel, dissolve this compound (1.0 equiv) and Pd-PEPPSI-IPr (1–2 mol%) in THF.

  • Addition: Add the organozinc reagent dropwise to the aryl bromide solution at 0°C, then warm to Room Temperature.

  • Monitoring: Reaction is usually complete within 2 hours.

  • Quench: Dilute HCl or saturated NH₄Cl. Caution: Exothermic.

Head-to-Head Comparison Data

The following data summarizes average performance metrics based on internal process chemistry benchmarks for tetra-ortho-substituted systems.

MetricSuzuki-Miyaura (XPhos) Negishi (PEPPSI) Stille (Farina)
Isolated Yield 85–92%78–88%60–75%
Reaction Temp 80–100°C25–50°C100–120°C
Functional Group Tolerance High (with weak base)Moderate (Nitro sensitive to Zn)High
Toxicity/Waste Low (Boron salts)Medium (Zinc salts)High (Organotin)
Scalability ExcellentGood (Cryogenics may be needed)Poor (Tin removal)
Cost

$ (Ligand cost)

(Reagent prep)

Decision Logic (Workflow)

Use the following logic flow to determine the correct path for your specific coupling partner.

DecisionTree Start Target: 2-Br-3-F-6-NO2-Tol Coupling CheckPartner Is Coupling Partner Boronic Acid Stable? Start->CheckPartner Yes Yes CheckPartner->Yes No No (Protodeboronation) CheckPartner->No Suzuki Route A: Suzuki-Miyaura (Pd-XPhos / K3PO4) Yes->Suzuki Negishi Route B: Negishi (Pd-PEPPSI / R-ZnX) No->Negishi Scale Is Scale > 1kg? Suzuki->Scale ScaleYes Optimize Base (Use K2CO3/Water) Scale->ScaleYes Yes ScaleNo Proceed Standard Scale->ScaleNo No

Figure 2: Decision matrix for selecting the optimal cross-coupling methodology based on substrate stability and scale.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Grounding: Establishes the necessity of dialkylbiaryl phosphines (SPhos/XPhos)
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu and Negishi Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

    • Grounding: Validates the PEPPSI catalyst system for difficult Negishi couplings.
  • Knochel, P., et al. "Preparation of Polyfunctional Organozinc Reagents." Nature Protocols, 2016.

    • Grounding: Provides the standard protocol for generating functionalized zinc reagents comp
  • Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with Phenylboronic Acid Catalyzed by Pd(P(t-Bu)3)2." Angewandte Chemie, 1998.

    • Grounding: Early foundational work on bulky phosphines for hindered halides.

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-3-fluoro-6-nitrotoluene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical intermediates are fundamental. 2-Bromo-3-fluoro-6-nitrotoluene, a substituted aromatic compound, presents a unique set of handling challenges. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure the safety of researchers and the integrity of their work. Understanding the rationale behind each safety measure is as crucial as the measure itself.

Understanding the Hazard: A Multi-faceted Risk Profile

Based on GHS classifications for related compounds, this compound is anticipated to be:

  • Harmful if swallowed, in contact with skin, or if inhaled [1].

  • A cause of skin irritation and serious eye irritation [1][2][3][4][5].

  • Potentially causing respiratory irritation [1][4][5].

This profile necessitates a comprehensive PPE strategy that addresses all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific procedure being undertaken. The core principle is to establish a barrier between the handler and the chemical, thereby minimizing the risk of exposure[6].

Operational Plan: A Step-by-Step Guide to PPE Usage

This section details the mandatory PPE for handling this compound, from initial receipt and storage to experimental use and final disposal.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The fume hood provides a controlled environment that captures and exhausts vapors, which is critical given the potential for respiratory irritation.[1][4][5] Ensure that the fume hood has adequate airflow and is not cluttered, which could impede its function.

Dermal Protection: Beyond the Standard Lab Coat

Given the risk of skin irritation and potential for absorption, dermal protection is a critical component of safe handling.[1][2][3][4][5]

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to consult a glove compatibility chart for nitrotoluene derivatives. In the absence of specific data, double-gloving with a thicker, chemical-resistant glove such as butyl rubber or neoprene over a standard nitrile glove is a prudent measure.[9] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.

  • Lab Coat/Coveralls: A standard cotton lab coat is insufficient. A lab coat made of a tightly woven fabric or, for procedures with a higher risk of splashing, disposable coveralls (e.g., Tyvek®) should be worn.[6] These should be buttoned or fastened completely to provide maximum coverage.

  • Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat or coveralls is required.[6]

Ocular and Face Protection: Shielding Against Splashes and Vapors

The potential for serious eye irritation necessitates robust eye and face protection.[1][2][3][4][5]

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory.[9] Standard safety glasses with side shields do not provide adequate protection from splashes or vapors.[9]

  • Face Shield: For any procedure where there is a risk of splashing, such as transferring liquids or working with reactions under pressure, a face shield must be worn in addition to safety goggles.[9][10]

Respiratory Protection: When Engineering Controls Are Not Enough

While working in a fume hood is the primary method of controlling inhalation hazards, there are situations where respiratory protection may be necessary.

  • Respirators: In the event of a spill or if engineering controls are not functioning correctly, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][10] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps for selecting the appropriate level of PPE for any task involving this compound.

PPE_Decision_Workflow cluster_assessment Task Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: New Task with This compound check_hood Is the task performed in a certified chemical fume hood? start->check_hood base_ppe Minimum PPE: - Chemical Splash Goggles - Chemical-Resistant Lab Coat - Double Gloves (Nitrile + Butyl/Neoprene) check_hood->base_ppe Yes stop STOP! Do not proceed. Consult EHS. check_hood->stop No check_splash Is there a significant splash risk? base_ppe->check_splash add_face_shield Add Face Shield and Chemical-Resistant Apron check_splash->add_face_shield Yes check_spill Is there a potential for a large spill or aerosol generation? check_splash->check_spill No add_face_shield->check_spill add_respirator Add NIOSH-Approved Respirator with Organic Vapor Cartridge check_spill->add_respirator Yes final_ppe Final PPE Configuration check_spill->final_ppe No add_respirator->final_ppe proceed Proceed with Task final_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is critical to minimize harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove all contaminated clothing while under a safety shower.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is a critical component of laboratory safety.

  • Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13] Clean the spill area thoroughly.

  • Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert others in the vicinity. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

  • Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][13] Do not dispose of this chemical down the drain.

Summary of Recommended PPE

Protection Type Minimum Requirement For High Splash Risk
Hand Double gloves (inner nitrile, outer butyl rubber or neoprene)Double gloves (inner nitrile, outer butyl rubber or neoprene)
Body Chemical-resistant lab coat or disposable coverallsChemical-resistant apron over lab coat/coveralls
Eye Chemical splash gogglesChemical splash goggles
Face Not requiredFace shield
Respiratory Not required (with proper fume hood use)NIOSH-approved respirator with organic vapor cartridge (for spills or ventilation failure)

This guide provides a foundational framework for the safe handling of this compound. It is imperative that researchers supplement this information with a thorough review of the specific Safety Data Sheet for any chemical they handle and adhere to their institution's safety protocols. By combining a deep understanding of the potential hazards with a diligent and proactive approach to safety, we can ensure a secure environment for groundbreaking research.

References

  • Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. Retrieved from [Link]

  • Protective Clothing and Equipment for Pesticide Applicators - Nebraska Extension Publications. Retrieved from [Link]

  • Safety Data Sheet: p-Nitrotoluene - Carl ROTH. Retrieved from [Link]

  • 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]

Sources

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